Copper--oxopalladium (1/1)
CAS No.: 194548-91-9
Cat. No.: VC16858326
Molecular Formula: CuOPd
Molecular Weight: 185.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194548-91-9 |
|---|---|
| Molecular Formula | CuOPd |
| Molecular Weight | 185.97 g/mol |
| IUPAC Name | copper;oxopalladium |
| Standard InChI | InChI=1S/Cu.O.Pd |
| Standard InChI Key | XGPZSPVSSGKEJM-UHFFFAOYSA-N |
| Canonical SMILES | O=[Pd].[Cu] |
Introduction
Synthesis and Structural Characterization
Galvanic Displacement Synthesis
Copper–oxopalladium (1/1) is synthesized via a galvanic displacement reaction in an oxygen-free environment. Starting with copper nanoparticles supported on carbon (Vulcan XC-72R), palladium chloride (PdCl₂) is introduced to initiate redox reactions:
Under these conditions, Cu²⁺ is stabilized as Cu₂O rather than dissolving, while Pd⁰ nucleates as nanoparticles. The mutual inhibition of growth between Cu₂O and Pd domains results in ultrasmall quantum dots (3 nm diameter) that aggregate into 10–25 nm QDAs .
Key Synthetic Variables:
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Pd/Cu Mass Ratio: Variants such as 0.2Pd–8Cu/C to 5Pd–8Cu/C are tested, with optimal activity observed at higher Pd content (e.g., 5Pd–8Cu/C) .
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Temperature and pH: Reactions are conducted at ambient temperature (25°C) and neutral pH to prevent Cu²⁺ dissolution .
Structural Analysis
X-Ray Diffraction (XRD): Diffractograms of 5Pd–8Cu/C confirm Cu₂O phases (peaks at 36.6° and 42.5°) and metallic Pd (40.2° and 46.8°). The absence of Pd peaks in QDAs suggests sub-3 nm crystallites .
X-Ray Photoelectron Spectroscopy (XPS): Surface analysis reveals Cu⁺ (933 eV) and Cu²⁺ (935 eV) species, alongside Pd⁰ (335 eV) and PdO (337 eV). The Pd/Cu atomic ratio (0.72:1) aligns with theoretical predictions, indicating uniform distribution .
Electron Microscopy: High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and energy-dispersive spectroscopy (EDS) mapping confirm QDAs with alternating Cu and Pd domains (Figure 1). Line scans show periodic Cu and Pd signals, validating the agglomerate structure .
Electronic and Catalytic Properties
Interfacial Electronic Effects
Density functional theory (DFT) simulations reveal charge transfer from Cu₂O to Pd, creating electron-deficient Cu and electron-rich Pd sites. This polarization enhances adsorption of reactants like formaldehyde and ethanol during electro-oxidation .
Electronic Structure:
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Cu₂O: Acts as a p-type semiconductor, donating holes to Pd.
Catalytic Performance
Electro-Oxidation of Organics:
| Substrate | Current Density (mA/cm²) | Overpotential (mV) |
|---|---|---|
| Formaldehyde | 12.5 ± 0.3 | 150 |
| Ethanol | 9.8 ± 0.2 | 180 |
| Glucose | 7.2 ± 0.1 | 210 |
Copper–oxopalladium (1/1) outperforms pure Pd nanoparticles by 40–60% in current density due to improved intermediate adsorption .
Electroless Copper Deposition (ECD):
In PCB manufacturing, the composite accelerates deposition rates three-fold compared to Pd/C (35 vs. 21 μg Cu mg Pd⁻¹ s⁻¹). The linear growth phase begins within 150 seconds, attributed to the QDAs’ high surface area .
Mechanistic Insights
Oxygen Transfer Chemistry
Palladium terminal oxo complexes (Pd=O) play a critical role in oxidation reactions. In Copper–oxopalladium (1/1), the Pd=O moiety is stabilized by strong σ-donor/π-acceptor ligands (e.g., carbenes), which mitigate electron repulsion between Pd d-orbitals and O p-orbitals .
Ligand Effects:
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Carbenes: Enhance Pd=O stability via π-backbonding (bond order ≈1.5) .
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Weaker Ligands: Lead to rapid oxygen transfer to substrates (e.g., CO → CO₂) .
Synergistic Redox Cycles
In tandem Pd/Cu catalysis (e.g., C–N coupling), Cu facilitates decarboxylation to generate organocuprates, while Pd mediates reductive elimination for bond formation . This synergy is replicated in Copper–oxopalladium (1/1), where Cu₂O donates electrons to Pd during ECD .
Industrial Applications
Flexible Electronics
The composite’s high ECD rate enables robust copper wiring on polyimide substrates, critical for foldable devices. A 3× faster deposition reduces manufacturing time and energy costs .
Environmental Catalysis
Copper–oxopalladium (1/1) oxidizes volatile organic compounds (VOCs) at lower temperatures (200–250°C vs. 300°C for Pd/Al₂O₃), reducing greenhouse gas emissions .
Comparative Analysis
Table 2: Performance vs. Monometallic Catalysts
| Catalyst | Formaldehyde Oxidation (mA/cm²) | ECD Rate (μg Cu mg Pd⁻¹ s⁻¹) |
|---|---|---|
| 5Pd–8Cu/C | 12.5 | 35 |
| Pd/C | 7.8 | 21 |
| Cu₂O/C | 2.1 | N/A |
The 1:1 Cu/Pd ratio optimizes interfacial contact, whereas excess Pd (e.g., 5Pd/C) increases cost without proportional activity gains .
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